molecular formula C19H27N5O4S B11320558 6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B11320558
M. Wt: 421.5 g/mol
InChI Key: UBJPDTCWBYOAGE-UHFFFAOYSA-N
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Description

6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzenesulfonyl group and a pyrimidine ring substituted with N,N,2-trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the synthesized compounds are characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:

Uniqueness

What sets 6-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

IUPAC Name

6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine

InChI

InChI=1S/C19H27N5O4S/c1-14-20-18(22(2)3)13-19(21-14)23-8-10-24(11-9-23)29(25,26)15-6-7-16(27-4)17(12-15)28-5/h6-7,12-13H,8-11H2,1-5H3

InChI Key

UBJPDTCWBYOAGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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